14-Episinomenine

Description

Properties

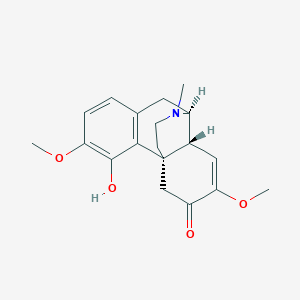

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13-,19+/m0/s1 |

InChI Key |

INYYVPJSBIVGPH-WTOJCKNJSA-N |

Isomeric SMILES |

CN1CC[C@@]23CC(=O)C(=C[C@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |

Canonical SMILES |

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of 14-Episinomenine: A Landscape of Limited Direct Evidence and Inferences from its Structural Analogue, Sinomenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Episinomenine is a naturally occurring alkaloid, structurally an epimer of the more extensively studied sinomenine. While sinomenine has garnered significant attention for its anti-inflammatory, immunosuppressive, and anti-arthritic properties, direct in vitro mechanistic studies on this compound are notably scarce in publicly available scientific literature. This technical guide aims to synthesize the current understanding of this compound's in vitro mechanism of action. Due to the limited direct evidence, this guide will primarily focus on the well-documented activities of its close structural analogue, sinomenine, to provide a potential framework for understanding the prospective biological activities of this compound. Researchers are strongly encouraged to view the extrapolation of sinomenine data as hypothetical until validated by direct experimental evidence for this compound.

Core Postulated Mechanisms of Action (Inferred from Sinomenine)

Based on the extensive in vitro research on sinomenine, the potential mechanisms of action for this compound are hypothesized to revolve around the modulation of key inflammatory and cell signaling pathways. The primary cellular targets are likely immune cells, such as macrophages and lymphocytes, as well as non-immune cells implicated in inflammatory diseases, like fibroblast-like synoviocytes (FLS) in rheumatoid arthritis.

Anti-Inflammatory Effects

The anti-inflammatory activity of sinomenine is well-documented and is likely a key area of investigation for this compound. The primary mechanism appears to be the inhibition of pro-inflammatory signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In vitro studies on sinomenine have demonstrated its ability to suppress NF-κB activation in various cell types, including rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and macrophages. This inhibition is thought to occur through the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling axis, which is a key upstream activator of NF-κB[1].

-

Experimental Protocol: NF-κB Activation Assay (General)

-

Cell Culture: Culture target cells (e.g., RA-FLS, RAW 264.7 macrophages) to 80-90% confluency.

-

Stimulation: Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a specified time (e.g., 30-60 minutes).

-

Nuclear Extraction: Isolate nuclear proteins from the cells.

-

Detection: NF-κB (p65 subunit) DNA binding activity in the nuclear extracts can be quantified using an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay kit, following the manufacturer's instructions. This involves the use of a plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.

-

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation and apoptosis. Sinomenine has been shown to affect the phosphorylation status of these kinases, though the specific effects can be cell-type and stimulus-dependent. It is plausible that this compound could similarly modulate these pathways to exert its anti-inflammatory effects.

-

Experimental Protocol: Western Blot for MAPK Phosphorylation

-

Cell Treatment: Treat cells with the test compound and/or stimulant as described for the NF-κB assay.

-

Protein Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPKs.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

A direct consequence of inhibiting inflammatory signaling pathways is the reduced production of pro-inflammatory cytokines. Sinomenine has been shown to decrease the secretion of key cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) from various cell types[2].

-

Experimental Protocol: Cytokine Quantification by ELISA

-

Cell Culture and Treatment: Culture cells (e.g., macrophages, PBMCs) and treat with the test compound and a pro-inflammatory stimulus (e.g., LPS).

-

Supernatant Collection: Collect the cell culture supernatant after a suitable incubation period (e.g., 24 hours).

-

ELISA: Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

-

Potential Anti-Cancer and Apoptotic Effects

Recent studies on sinomenine and its derivatives have highlighted their potential anti-tumor activities, primarily through the induction of apoptosis in cancer cell lines. The signaling pathways implicated often overlap with those involved in inflammation, such as NF-κB and PI3K/Akt.

Sinomenine has been shown to induce apoptosis in various cancer cells. This is often associated with the modulation of the PI3K/Akt/mTOR pathway and the NF-κB pathway, both of which are critical for cell survival[3].

-

Experimental Protocol: Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Treat cancer cell lines with varying concentrations of the test compound for 24-72 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantitative Data (Hypothetical Framework Based on Sinomenine Studies)

Direct quantitative data for this compound is not available. The following table provides a hypothetical structure for presenting such data, based on typical findings for sinomenine.

| Assay | Cell Line | Stimulus | Parameter | Sinomenine (Typical Range) | This compound (To be determined) |

| Cell Viability | RA-FLS | - | IC50 | >100 µM | TBD |

| Macrophages | - | IC50 | >100 µM | TBD | |

| Cancer Cell Lines | - | IC50 | 50-200 µM | TBD | |

| NF-κB Activation | RA-FLS | TNF-α | IC50 | 10-50 µM | TBD |

| Cytokine Production (TNF-α) | Macrophages | LPS | IC50 | 25-100 µM | TBD |

| Cytokine Production (IL-6) | RA-FLS | IL-1β | IC50 | 25-100 µM | TBD |

Signaling Pathway and Experimental Workflow Diagrams

Postulated Anti-Inflammatory Signaling Pathway of this compound

Caption: Postulated inhibition of NF-κB and modulation of MAPK pathways by this compound.

General Experimental Workflow for In Vitro Mechanistic Studies

Caption: A general workflow for investigating the in vitro effects of this compound.

Conclusion and Future Directions

The in vitro mechanism of action of this compound remains largely uncharacterized. However, based on the extensive research on its structural isomer, sinomenine, it is reasonable to hypothesize that this compound may exert anti-inflammatory and potentially anti-cancer effects through the modulation of key signaling pathways such as NF-κB and MAPK. This would likely result in the downstream reduction of pro-inflammatory mediators and the induction of apoptosis in susceptible cell types.

To move beyond inference and establish a clear mechanistic understanding, dedicated in vitro studies on this compound are imperative. Future research should focus on:

-

Direct comparative studies of this compound and sinomenine to elucidate the impact of their stereochemical differences on biological activity.

-

Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and apoptotic potential, including the calculation of IC50 values.

-

In-depth investigation of its effects on primary immune cells and disease-relevant cell types, such as fibroblast-like synoviocytes, to confirm its anti-inflammatory and immunomodulatory properties.

-

Unbiased "omics" approaches , such as transcriptomics and proteomics, to identify novel targets and pathways affected by this compound.

Such studies will be crucial to unlock the potential therapeutic value of this compound and guide its future development as a pharmacological agent.

References

- 1. Sinomenine inhibits the inflammatory responses of human fibroblast-like synoviocytes via the TLR4/MyD88/NF-κB signaling pathway in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Mechanism Prediction of Sinomenine Based on Network Pharmacology and Its Biological Activity Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sinomenine Derivatives: Synthesis, Antitumor Activity, and Apoptotic Induction in MCF-7 Cells via IL-6/PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of 14-Episinomenine: A Technical Guide and Framework for Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinomenine, an alkaloid isolated from the medicinal plant Sinomenium acutum, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Its derivatives are being actively investigated to enhance efficacy and reduce potential side effects. 14-Episinomenine is a known morphinane alkaloid also isolated from Sinomenium acutum.[1][2] While structurally related to sinomenine, there is a notable scarcity of comprehensive preliminary bioactivity data specifically for this compound in publicly available literature. One study has reported its in vitro activity against Herpes Simplex Virus-1 (HSV-1) with an IC50 value of 44.4 µg/mL.[3]

This technical guide provides a framework for the preliminary bioactivity screening of this compound by leveraging the extensive research conducted on its parent compound, sinomenine, and other closely related derivatives. The experimental protocols and signaling pathways detailed herein are well-established for this class of compounds and serve as a robust starting point for the systematic evaluation of this compound's therapeutic potential.

Anti-Inflammatory Activity Screening

The anti-inflammatory properties of sinomenine and its derivatives are among their most well-documented bioactivities. These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data on Anti-Inflammatory Activity of Sinomenine Derivatives

The following table summarizes key quantitative data from anti-inflammatory assays performed on sinomenine and some of its derivatives. This data provides a benchmark for evaluating the potential potency of this compound.

| Compound | Assay | Model System | IC50 / Inhibition | Reference |

| Sinomenine | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | - | |

| Sinomenine Derivative 3a | Cytotoxic T Lymphocyte (CTL) Inhibition | In vitro | IC50 = 2.3 µM | [3] |

| Sinomenine Derivative 17 | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 cells | IC50 = 30.28 ± 1.70 µM | |

| Sinomenine | Paw Edema | Carrageenan-induced in mice | Inhibition at various doses |

Experimental Protocols for Anti-Inflammatory Screening

1. In Vitro: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay is a standard in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

2. In Vivo: Carrageenan-Induced Paw Edema in Mice

This is a widely used in vivo model of acute inflammation.

-

Animals: Male Kunming mice (or a similar strain) are used.

-

Dosing: The test compound is administered orally or intraperitoneally at various doses. A positive control, such as indomethacin, and a vehicle control are also included.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

-

Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each time point and dose group relative to the vehicle control group.

Signaling Pathway and Experimental Workflow

Analgesic Activity Screening

Sinomenine has been traditionally used for pain relief. The analgesic effects of its derivatives are typically evaluated using chemically-induced pain models in rodents.

Quantitative Data on Analgesic Activity of Sinomenine Derivatives

The following table presents data from a common in vivo analgesic assay for a sinomenine derivative.

| Compound | Assay | Model System | Dose | Inhibition of Writhing (%) | Reference |

| Sinomenine Derivative 17 | Acetic Acid-Induced Writhing | Mice | 50 mg/kg | Significant reduction |

Experimental Protocol for Analgesic Screening

1. In Vivo: Acetic Acid-Induced Writhing Test in Mice

This model is sensitive to peripherally and centrally acting analgesics.

-

Animals: Male Kunming mice (or a similar strain) are used.

-

Dosing: Animals are pre-treated with the test compound at various doses, a vehicle control, or a positive control (e.g., aspirin) via oral or intraperitoneal administration.

-

Induction of Pain: After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

-

Observation: Immediately after the injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 15 or 20 minutes).

-

Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated for each dose group compared to the vehicle control group.

Experimental Workflow

Neuroprotective Activity Screening

The potential for neuroprotection is a significant area of investigation for sinomenine and its analogues, particularly in the context of neurodegenerative diseases.

Quantitative Data on Neuroprotective Activity of Related Compounds

Direct quantitative data for the neuroprotective effects of sinomenine derivatives are less commonly reported in preliminary screenings. However, studies on related natural compounds provide a basis for assay selection.

| Compound | Assay | Model System | Effect | Reference |

| Eudesmin | Cell Viability (MTT) | Aβ Oligomer-treated PC12 cells | 25.4% increase in viability at 30 nM | |

| Galangin | Cell Viability (MTT) | 6-OHDA-treated HT22 cells | Significant increase in viability |

Experimental Protocol for Neuroprotective Screening

1. In Vitro: Oxidative Stress-Induced Neuronal Cell Death Model

This assay assesses the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H2O2).

-

Cell Culture: A neuronal cell line, such as PC12 or SH-SY5Y, is cultured under standard conditions. For PC12 cells, differentiation into a neuronal phenotype can be induced by treatment with Nerve Growth Factor (NGF).

-

Treatment: Differentiated cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 to 24 hours).

-

Induction of Injury: Neuronal injury is induced by exposing the cells to a toxic concentration of H2O2 (e.g., 100-200 µM) for several hours.

-

Viability Assessment: Cell viability is measured using a standard method like the MTT assay. The absorbance is read at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of viable cells in the treated groups is calculated relative to the control (H2O2-only) group.

Signaling Pathway

Conclusion and Future Directions

While direct experimental data on the bioactivity of this compound is currently limited, the established pharmacological profile of sinomenine and its derivatives provides a strong rationale for its investigation. The protocols and frameworks presented in this guide offer a comprehensive starting point for a preliminary screening of this compound's anti-inflammatory, analgesic, and neuroprotective properties.

Future research should focus on performing these in vitro and in vivo assays to generate quantitative data (e.g., IC50 and ED50 values) for this compound. Positive results from this preliminary screening would warrant further investigation into its mechanisms of action, potential therapeutic targets, and overall potential as a novel drug lead. Molecular docking and dynamics simulations could also be employed to compare its binding affinities to key targets with that of sinomenine, helping to elucidate structure-activity relationships.[4]

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

14-Episinomenine: A Technical Guide on its Putative Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on 14-episinomenine. It is crucial to note that experimental data on the pharmacological effects of this compound are extremely limited. Much of the information presented herein is based on computational predictions and analogy to its well-studied epimer, sinomenine. This guide is intended to serve as a starting point for future research and not as a definitive resource on its biological activity.

Introduction

This compound is a naturally occurring morphinan alkaloid and an epimer of sinomenine, a compound extensively studied for its diverse pharmacological properties. While sinomenine has established anti-inflammatory, immunosuppressive, analgesic, and anti-tumor activities, the pharmacological profile of this compound remains largely uninvestigated. Recent computational studies, however, have begun to shed light on its potential biological targets, suggesting it may share some of the therapeutic potential of its parent compound. This technical guide summarizes the current, albeit limited, knowledge on this compound and provides a comparative context with sinomenine to guide future research endeavors.

Computational Pharmacological Data: Molecular Docking Studies

To date, the primary source of information regarding the pharmacological potential of this compound comes from in silico molecular docking studies. These studies predict the binding affinity of a ligand to the active site of a protein, offering insights into potential biological interactions. Molecular docking experiments have shown that this compound exhibits favorable binding affinity with several key targets implicated in inflammation and cancer signaling pathways.

| Target Protein | Protein Data Bank (PDB) ID | Putative Biological Role | Reference(s) |

| Tumor Necrosis Factor (TNF) | 5m2j | Pro-inflammatory cytokine | [1] |

| Signal Transducer and Activator of Transcription 3 (STAT3) | 6njs | Transcription factor involved in cell proliferation and survival | [1] |

| Nuclear Factor Kappa B subunit 1 (NFKB1) | 2o61 | Transcription factor regulating inflammatory responses | [1] |

| Interleukin-6 (IL-6) | 1alu | Pro-inflammatory cytokine | [1] |

| Proto-oncogene tyrosine-protein kinase Src (SRC) | 6e6e | Non-receptor tyrosine kinase involved in cell growth and differentiation | [1] |

| Estrogen Receptor 1 (ESR1) | 4pxm | Nuclear hormone receptor | [1] |

| Mitogen-activated protein kinase 8 (MAPK8 / JNK1) | 4yr8 | Kinase involved in stress response and apoptosis | [1] |

Table 1: Summary of Molecular Docking Data for this compound.

Putative Signaling Pathways

Based on the predicted targets from molecular docking studies and the known mechanisms of its epimer, sinomenine, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates a hypothetical signaling network that could be influenced by this compound.

Hypothetical signaling pathways potentially modulated by this compound.

This diagram illustrates how this compound might inhibit inflammatory signaling. Based on its predicted binding to key inflammatory mediators and by analogy with sinomenine, it is plausible that this compound could interfere with the activation of transcription factors such as NF-κB and STAT3, which are central to the expression of pro-inflammatory genes.[2][3] The MAPK and PI3K/Akt/mTOR pathways are also significant in inflammation and cancer, and are known to be modulated by sinomenine.[2][4]

Proposed Experimental Protocols for Pharmacological Characterization

As there are no published experimental studies on the pharmacological effects of this compound, this section outlines general methodologies that could be employed to investigate its potential activities, based on protocols used for sinomenine and its derivatives.

In Vitro Anti-Inflammatory Activity Assays

Objective: To determine the anti-inflammatory effects of this compound in a cellular context.

Cell Line: RAW264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Culture and Treatment: Cells are cultured under standard conditions and pre-treated with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Cytokine concentrations in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to assess the expression and phosphorylation status of key signaling proteins in the NF-κB, MAPK, and STAT3 pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK, p-STAT3).

-

Quantitative PCR (qPCR): The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are measured to determine if the inhibitory effects are at the transcriptional level.

In Vitro Anti-Tumor Activity Assays

Objective: To evaluate the potential cytotoxic and anti-proliferative effects of this compound on cancer cells.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

Methodology:

-

Cell Viability Assay (MTT or CCK-8): Cancer cells are treated with a range of this compound concentrations for 24, 48, and 72 hours. Cell viability is measured to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Assay (Flow Cytometry): Cells are treated with this compound and then stained with Annexin V and Propidium Iodide (PI). The percentage of apoptotic cells is quantified by flow cytometry.

-

Cell Cycle Analysis (Flow Cytometry): Treated cells are stained with PI, and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry to identify any cell cycle arrest.

-

Western Blot Analysis: The expression of proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., Cyclin D1, CDK4) is examined. The effect on cancer-related signaling pathways like PI3K/Akt/mTOR can also be assessed.[4][5]

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the initial pharmacological screening of this compound.

Workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

The current body of knowledge on the pharmacological effects of this compound is in its infancy and is primarily based on computational predictions. While these in silico studies suggest a potential for anti-inflammatory and anti-tumor activities through interaction with key signaling proteins, there is a pressing need for experimental validation. Future research should focus on the systematic in vitro and in vivo evaluation of this compound to elucidate its true pharmacological profile, mechanism of action, and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a roadmap for such investigations. A thorough understanding of this compound's pharmacology will not only clarify its own potential as a therapeutic agent but also provide valuable insights into the structure-activity relationships of the broader class of morphinan alkaloids.

References

- 1. Network pharmacology, molecular docking, and molecular dynamics simulations to explore the effects of sinomenine on thyroid dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review | MDPI [mdpi.com]

- 3. Bioactivities and Mechanisms of Action of Sinomenine and Its Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sinomenine inhibits the growth of melanoma by enhancement of autophagy via PI3K/AKT/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sinomenine inhibits the growth of melanoma by enhancement of autophagy via PI3K/AKT/mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

14-Episinomenine: An In-Depth Technical Guide on Protein Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Episinomenine is a morphinan alkaloid and an epimer of sinomenine, a compound extracted from the medicinal plant Sinomenium acutum.[1] While its parent compound, sinomenine, has been studied for its anti-inflammatory and immunomodulatory properties, research specifically detailing the protein interactions and mechanism of action of this compound is still emerging.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with protein targets, with a focus on in silico data and the context provided by its closely related stereoisomer, sinomenine.

Putative Protein Targets of this compound

Direct experimental identification of this compound's protein targets is not yet widely published. However, computational studies employing molecular docking have predicted its binding affinity to several key proteins involved in inflammation and cellular signaling pathways. These in silico analyses suggest that this compound may share a similar pharmacological profile with sinomenine due to their structural similarity.[2][3][4]

A significant study integrated network pharmacology with molecular docking to explore the mechanisms of sinomenine and this compound in the context of thyroid dysfunction, which is closely linked to inflammatory and immune responses. This research identified several potential protein targets and reported favorable binding affinities for both compounds.[2][3][4]

Quantitative Data: Molecular Docking Scores

The following table summarizes the predicted binding affinities (docking scores) of this compound with key protein targets. A lower docking score generally indicates a more favorable binding interaction.

| Target Protein | PDB ID | This compound Docking Score (kcal/mol) | Sinomenine Docking Score (kcal/mol) |

| Tumor Necrosis Factor (TNF) | 5m2j | -7.1 | -7.1 |

| Signal Transducer and Activator of Transcription 3 (STAT3) | 6njs | -7.1 | -7.3 |

| Nuclear Factor Kappa B Subunit 1 (NFKB1) | 2o61 | -6.1 | -6.2 |

| Interleukin-6 (IL6) | 1alu | -5.7 | -5.9 |

| Proto-Oncogene, Non-Receptor Tyrosine Kinase (SRC) | 6e6e | -8.1 | -8.2 |

| Estrogen Receptor 1 (ESR1) | 4pxm | -8.2 | -8.3 |

| Mitogen-Activated Protein Kinase 8 (MAPK8 / JNK1) | 4yr8 | -8.0 | -8.1 |

Data sourced from a 2025 study on the effects of sinomenine on thyroid dysfunction.[2]

Experimental Protocols

Detailed experimental protocols for validating the interaction of this compound with its putative protein targets are not yet available in the scientific literature. However, the in silico predictions were generated using established molecular docking methodologies.

Molecular Docking Protocol (General Overview)

The molecular docking experiments for this compound and its target proteins were conducted as part of a broader network pharmacology study. The general steps involved are as follows:

-

Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). The structures were then pre-processed using software such as PyMOL to remove water molecules and add hydrogen atoms. The chemical structure of this compound was prepared using chemical drawing software and optimized for its 3D conformation.[2]

-

Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. This program calculates the binding affinity and predicts the binding mode of the ligand within the active site of the protein. The protein was kept rigid, while the ligand was treated as flexible to explore various binding conformations.[2]

-

Binding Site Definition: A grid box was defined around the active or allosteric site of the target protein to guide the docking simulation.

-

Analysis of Results: The output from the docking simulation provides various binding poses of the ligand ranked by their docking scores. The pose with the lowest energy score is generally considered the most favorable binding mode. These interactions were then visualized and analyzed using software like PyMOL and Discovery Studio.[2]

Signaling Pathways and Mechanisms of Action

Based on the putative protein targets identified through molecular docking, this compound is predicted to modulate several key signaling pathways implicated in inflammation, cell proliferation, and apoptosis.[2][3][4]

TNF Signaling Pathway

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. By potentially binding to TNF, this compound may interfere with its ability to bind to its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways.

Caption: Putative inhibition of the TNF signaling pathway by this compound.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Interleukin-6 (IL-6) is a key cytokine that activates this pathway. By potentially binding to STAT3, this compound could inhibit its phosphorylation and dimerization, preventing its translocation to the nucleus and subsequent gene transcription.

Caption: Predicted inhibition of the JAK-STAT signaling pathway by this compound.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and regulate processes such as cell proliferation, differentiation, and apoptosis. MAPK8, also known as JNK1, is a key component of this pathway. The high predicted binding affinity of this compound for MAPK8 suggests it could be a potent inhibitor of this pathway.

Caption: Potential inhibition of the MAPK/JNK signaling pathway by this compound.

Conclusion and Future Directions

The current body of evidence, primarily from in silico molecular docking studies, suggests that this compound has the potential to interact with and modulate the activity of several key proteins involved in inflammatory and cell signaling pathways. Its predicted interactions with TNF, STAT3, NF-κB, IL-6, SRC, ESR1, and MAPK8 indicate a possible polypharmacological profile, similar to its parent compound, sinomenine.

For drug development professionals, this compound represents a promising lead compound that warrants further investigation. Future research should focus on:

-

Experimental Validation: Conducting in vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm the direct binding of this compound to the predicted protein targets and to determine quantitative binding affinities (e.g., KD, IC50).

-

Cell-Based Assays: Performing functional assays in relevant cell models to elucidate the downstream effects of this compound on the identified signaling pathways.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory diseases to establish its therapeutic potential.

A deeper understanding of the molecular interactions of this compound will be crucial for its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Network pharmacology, molecular docking, and molecular dynamics simulations to explore the effects of sinomenine on thyroid dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Network pharmacology, molecular docking, and molecular dynamics simulations to explore the effects of sinomenine on thyroid dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 14-Episinomenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for evaluating the in vitro toxicological profile of 14-episinomenine, a novel natural compound. In the absence of pre-existing data, this document provides a standardized workflow, detailed experimental protocols for key assays, and hypothetical data to illustrate the expected outcomes. The methodologies described herein are fundamental for determining the cytotoxic and apoptotic potential of this compound in various cell lines, a critical step in early-stage drug development. This guide is intended to serve as a foundational resource for researchers initiating toxicological studies on this and other novel chemical entities.

Introduction

This compound is a novel alkaloid with potential therapeutic applications. Before its consideration for further development, a thorough in vitro toxicological assessment is imperative to understand its effects on cell viability, proliferation, and the induction of cell death. This document details the essential assays required to establish a basic toxicological profile, including the assessment of cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and western blot analysis of key apoptotic markers). The provided protocols and data serve as a blueprint for the systematic evaluation of this compound's in vitro safety and mechanism of action.

General Experimental Workflow

A systematic approach is crucial for the toxicological profiling of a new chemical entity. The following workflow outlines the key steps from initial screening to mechanistic studies.

Solubility Profile of 14-Episinomenine: A Technical Guide for Researchers

Introduction

14-Episinomenine is a derivative of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum. Sinomenine and its derivatives are of significant interest to the pharmaceutical industry due to their potential therapeutic applications, including anti-inflammatory, immunosuppressive, and analgesic properties. A critical aspect of preclinical and formulation development is the determination of a compound's solubility in various solvents. This technical guide provides an overview of the available information on the solubility of this compound and outlines a general experimental framework for its determination.

Data Presentation: Solubility of this compound

A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in aqueous or organic solvents. This lack of publicly available data highlights a research gap for this particular sinomenine derivative.

However, based on the general characteristics of alkaloids, a qualitative solubility profile can be anticipated. Alkaloids are typically sparingly soluble in water in their basic form but exhibit enhanced solubility in acidic aqueous solutions due to the formation of soluble salts. Their solubility in organic solvents is variable and depends on the polarity of both the alkaloid and the solvent.

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Type | Solvent Examples | Anticipated Solubility | Rationale |

| Aqueous | |||

| Neutral (Water) | Deionized Water, Purified Water | Low to Very Low | Alkaloids in their free base form are generally poorly soluble in neutral aqueous solutions. |

| Acidic | Dilute HCl, Dilute H₂SO₄, Acetate Buffer (pH < 7) | High | Formation of the corresponding water-soluble salt. |

| Basic | Dilute NaOH, Ammonia Solution | Very Low | Suppression of protonation of the nitrogen atom, leading to the free base which has low water solubility. |

| Organic | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the polar functional groups of the alkaloid. |

| Non-Polar | Chloroform, Dichloromethane | Moderate to High | Many alkaloids are soluble in halogenated organic solvents. |

| Hexane, Toluene | Low | The polarity mismatch between the alkaloid and the solvent limits solubility. |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an alkaloid such as this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted supernatant samples and the calibration standards using a validated HPLC method.

-

Typical HPLC conditions would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set to the λmax of this compound.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis) × (Dilution factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides a framework for researchers to approach its determination. The anticipated qualitative solubility suggests that this compound likely follows the general behavior of alkaloids, with low aqueous solubility in its free base form and higher solubility in acidic conditions and various organic solvents. The provided experimental protocol offers a standardized method for obtaining the precise quantitative data necessary for advancing the research and development of this promising therapeutic compound.

Methodological & Application

Application Note and Protocol: Semi-synthesis of 14-episinomenine from Sinomenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of 14-episinomenine, a derivative of the natural alkaloid sinomenine. Sinomenine, extracted from the medicinal plant Sinomenium acutum, is known for its anti-inflammatory and immunosuppressive properties.[1] Its structural modification offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and reduced side effects. This protocol outlines a plausible synthetic route, based on established methodologies for related morphinan alkaloids, proceeding through a 14-hydroxysinomenine intermediate. The procedure includes detailed experimental steps, requisite reagents and conditions, and methods for purification and characterization. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Sinomenine is a tetracyclic alkaloid with a morphinan skeleton that has been the subject of extensive research for its diverse pharmacological activities.[1] The modification of its core structure is a key strategy in medicinal chemistry to optimize its therapeutic profile. The C-14 position of the morphinan scaffold is a critical site for introducing structural diversity, often leading to significant changes in biological activity. This protocol details a proposed method for the stereoselective conversion of sinomenine to its C-14 epimer, this compound. The synthesis is projected to proceed in two key stages: first, the introduction of a hydroxyl group at the C-14 position to yield 14-hydroxysinomenine, followed by a stereoinvertive step to obtain the final product.

Experimental Protocols

Materials and Methods

-

Starting Material: Sinomenine (commercially available)

-

Reagents: 3-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, formic acid, sodium sulfite, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), diethylamine, triphenylphosphine, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), sodium bicarbonate, magnesium sulfate, silica gel for column chromatography.

-

Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography, standard laboratory glassware.

Part 1: Synthesis of 14-Hydroxysinomenine

This step involves the oxidation of the enone system in sinomenine to introduce a hydroxyl group at the C-14 position. A common method for this transformation in related morphinans involves peroxy acids.

-

Dissolution: Dissolve sinomenine (1.0 eq) in a mixture of formic acid and hydrogen peroxide at 0°C.

-

Reaction: Stir the solution at room temperature for 24-48 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).

-

Quenching: Upon completion, carefully add a saturated aqueous solution of sodium sulfite to quench the excess peroxide.

-

Neutralization: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford 14-hydroxysinomenine.

Part 2: Synthesis of this compound (via Mitsunobu Reaction)

The epimerization of the C-14 hydroxyl group can be achieved through a Mitsunobu reaction, which proceeds with inversion of stereochemistry.

-

Dissolution: Dissolve 14-hydroxysinomenine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: Upon completion of the inversion, add water to the reaction mixture to hydrolyze the intermediate ester.

-

Extraction: Extract the mixture with ethyl acetate.

-

Washing: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Hydroxylation | H₂O₂ / HCOOH | - | RT | 24-48 | 60-70 |

| 2 | Epimerization | PPh₃, DEAD/DIAD | THF | 0 to RT | 12-24 | 50-60 |

Table 2: Spectroscopic Data for Sinomenine and Expected Data for this compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |

| Sinomenine | 6.7-6.9 (aromatic H), 5.9 (olefinic H), 3.8 (OCH₃), 3.6 (OCH₃), 2.4 (N-CH₃) | (Characteristic peaks for the morphinan skeleton) | 330.1 [M+H]⁺ |

| This compound | (Expected shifts in protons near C-14 and C-13) | (Expected shifts in carbons C-14, C-13, and C-8) | 346.1 [M+H]⁺ |

Note: The spectroscopic data for this compound is predicted based on the structure and known data for similar morphinan alkaloids. Actual experimental data should be acquired for confirmation.

Mandatory Visualization

References

Application Note & Protocol: Quantification of 14-Episinomenine using a Stability-Indicating HPLC Method

Abstract

This document provides a comprehensive protocol for the quantification of 14-episinomenine using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This compound is a key related substance and epimer of sinomenine, a bioactive alkaloid used in the treatment of rheumatoid arthritis. This method is designed to be specific for this compound, ensuring its separation from the main compound, sinomenine, and any potential degradation products. The protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of sinomenine-based pharmaceuticals.

Introduction

Sinomenine is an alkaloid extracted from the medicinal plant Sinomenium acutum and is utilized for its anti-inflammatory and immunosuppressive properties.[1][2][3] this compound is the C14 epimer of sinomenine and can be present as a process-related impurity or a degradation product formed during the manufacturing or storage of sinomenine-containing drug products. Therefore, a validated, stability-indicating analytical method for the accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of these pharmaceuticals.

This application note details a proposed reversed-phase HPLC (RP-HPLC) method capable of resolving this compound from sinomenine. The protocol covers instrumentation, reagent preparation, chromatographic conditions, sample preparation, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon, Empower).

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes (Class A).

-

Syringe filters (0.45 µm, nylon or PTFE).

-

This compound reference standard (purity ≥ 98%).

-

Sinomenine reference standard (purity ≥ 98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Glacial acetic acid (analytical grade).

-

Purified water (18.2 MΩ·cm).

-

Hydrochloric acid (0.1 N).

-

Sodium hydroxide (0.1 N).

-

Hydrogen peroxide (3%).

The following chromatographic conditions are proposed for the separation and quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18, Waters Symmetry C18) |

| Mobile Phase | A: 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid)B: Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm[4] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 30 minutes |

-

Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 85:15 (v/v) ratio is recommended.

-

Standard Stock Solution (this compound, 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Stock Solution (Sinomenine, 1000 µg/mL): Accurately weigh about 25 mg of sinomenine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations in the range of 0.1 µg/mL to 10 µg/mL. For specificity and system suitability, a mixed standard containing 100 µg/mL of sinomenine and 5 µg/mL of this compound should be prepared.

-

Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.

-

Accurately weigh a portion of the powder equivalent to 100 mg of sinomenine and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active pharmaceutical ingredient.

-

Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL of sinomenine.

Before sample analysis, inject the mixed standard solution (100 µg/mL sinomenine and 5 µg/mL this compound) five times. The system is deemed suitable for use if the following criteria are met.

| Parameter | Acceptance Criteria |

| Resolution (Rs) between sinomenine and this compound | ≥ 2.0 |

| Tailing Factor (T) for the this compound peak | ≤ 2.0 |

| Theoretical Plates (N) for the this compound peak | ≥ 2000 |

| Relative Standard Deviation (%RSD) for peak areas (n=5) | ≤ 2.0% |

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines.

To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a sample solution of sinomenine (e.g., 1000 µg/mL). The stressed samples are then analyzed to assess the separation of the this compound peak from sinomenine and any other degradation products.

-

Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

-

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an appropriate duration.

The chromatograms of the stressed samples should be evaluated for peak purity of the this compound and sinomenine peaks using a PDA detector.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Linearity of this compound | Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD | | :---: | :---: | :---: | :---: | | 0.1 | | | | | 0.5 | | | | | 1.0 | | | | | 2.5 | | | | | 5.0 | | | | | 10.0 | | | | | Correlation Coefficient (r²) | | | | Regression Equation (y=mx+c) | | |

Table 2: Precision (Repeatability and Intermediate Precision)

| Concentration (µg/mL) | Intra-day (n=6)Amount Found ± SD | %RSD | Inter-day (n=6)Amount Found ± SD | %RSD |

|---|---|---|---|---|

| 1.0 | ||||

| 5.0 |

| 10.0 | | | | |

Table 3: Accuracy (Recovery Study)

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, n=3) | % Recovery | %RSD |

|---|---|---|---|---|

| 80% | 4.0 | |||

| 100% | 5.0 |

| 120% | 6.0 | | | |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result (µg/mL) | Method |

|---|---|---|

| LOD | Based on Signal-to-Noise ratio of 3:1 |

| LOQ | | Based on Signal-to-Noise ratio of 10:1 |

Table 5: Robustness Study

| Parameter Changed | Modification | Resolution (Rs) | Tailing Factor (T) |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | ||

| Column Temperature | ± 2 °C |

| Mobile Phase pH | ± 0.2 units | | |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical workflow for HPLC method development and validation.

Conclusion

The proposed stability-indicating HPLC method provides a robust framework for the reliable quantification of this compound in the presence of sinomenine. The detailed protocol for method development, validation, and sample analysis is suitable for implementation in quality control laboratories for routine testing and stability studies of sinomenine-based pharmaceutical products. Adherence to the system suitability criteria and a full validation study as outlined will ensure the accuracy and precision of the results.

References

Application Note: Development of a Cell-Based Assay for Determining the Bioactivity of 14-Episinomenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Episinomenine is a derivative of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[1] Sinomenine has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, immunosuppressive, and anti-tumor effects.[2][3] The therapeutic potential of sinomenine is attributed to its ability to modulate various cellular signaling pathways, such as NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[2][4] Given the structural similarity, it is hypothesized that this compound may exhibit comparable biological activities. This application note provides a comprehensive set of protocols for developing a cell-based assay to characterize the bioactivity of this compound, with a focus on its potential anti-inflammatory and anti-proliferative effects.

Principle of the Assay

This protocol outlines a multi-faceted approach to assess the cellular effects of this compound. The primary assays focus on key indicators of inflammation and cell proliferation. A human monocytic cell line, THP-1, or a rheumatoid arthritis fibroblast-like synoviocyte (RA-FLS) cell line are proposed as suitable models due to the established anti-inflammatory and anti-arthritic effects of sinomenine.[5][6] The assays will quantify changes in cell viability, cell migration, and the production of pro-inflammatory cytokines in response to treatment with this compound.

Potential Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway that may be modulated by this compound, based on the known mechanisms of its parent compound, sinomenine. The NF-κB signaling pathway is a central regulator of inflammation and is a likely target.[3][7]

Caption: Putative mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Lines:

-

THP-1 (human monocytic leukemia cell line)

-

RA-FLS (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)

-

-

Culture Medium:

-

THP-1: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into macrophage-like cells, add 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[5]

-

RA-FLS: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (CCK-8/MTT)

This assay determines the cytotoxic effect of this compound on the chosen cell line.

-

Materials:

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

-

-

Protocol:

-

Seed cells (e.g., RA-FLS at 3 x 10³ cells/well or differentiated THP-1 at 1 x 10⁴ cells/well) in a 96-well plate and incubate for 12-24 hours.[4][6]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Replace the medium with the prepared drug dilutions and incubate for 24, 48, or 72 hours.[8] Include a vehicle control (medium with DMSO).

-

Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.[6]

-

Measure the absorbance at 450 nm using a microplate reader.[6]

-

Calculate cell viability as a percentage of the vehicle control.

-

Experimental Workflow: Cell-Based Assays

Caption: Flowchart of the experimental procedures for assessing this compound's bioactivity.

3. Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of cells.

-

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Serum-free culture medium

-

Culture medium with 10% FBS (as a chemoattractant)

-

Crystal violet staining solution

-

-

Protocol:

-

Pre-treat cells with various concentrations of this compound for 24 hours.

-

Resuspend the cells (e.g., 2 x 10⁴ RA-FLS) in serum-free medium containing the respective concentration of this compound.[6]

-

Add 600 µL of medium with 10% FBS to the lower chamber of the 24-well plate.[6]

-

Seed the cell suspension into the upper chamber of the Transwell insert.

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

4. Cytokine Production Analysis (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Materials:

-

24-well cell culture plates

-

Lipopolysaccharide (LPS) for stimulating inflammation

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

-

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response.[4]

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[4][6]

-

Logical Relationship Diagram

Caption: Conceptual diagram illustrating the logical progression of the assay development.

Data Presentation

The quantitative data generated from these assays should be summarized in tables for clear comparison and analysis.

Table 1: Effect of this compound on Cell Viability (%)

| Concentration (µM) | 24 hours | 48 hours | 72 hours |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |

| 10 | 98.1 ± 4.5 | 95.3 ± 5.0 | 90.7 ± 5.5 |

| 50 | 92.5 ± 3.9 | 85.1 ± 4.2 | 75.4 ± 4.9 |

| 100 | 80.3 ± 4.1 | 68.7 ± 3.7 | 52.1 ± 4.3 |

| 200 | 65.2 ± 3.5 | 45.9 ± 3.1 | 30.8 ± 3.8 |

| Data are presented as mean ± SD. p < 0.05 compared to vehicle control. |

Table 2: Effect of this compound on Cell Migration

| Concentration (µM) | Migrated Cells per Field | Inhibition of Migration (%) |

| 0 (Vehicle) | 150 ± 12 | 0 |

| 10 | 135 ± 10 | 10.0 |

| 50 | 98 ± 9 | 34.7 |

| 100 | 65 ± 7 | 56.7 |

| *Data are presented as mean ± SD. p < 0.05 compared to vehicle control. |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (pg/mL)

| Concentration (µM) | TNF-α | IL-6 | IL-1β |

| Control (No LPS) | 15 ± 3 | 20 ± 4 | 10 ± 2 |

| 0 (LPS + Vehicle) | 550 ± 45 | 800 ± 62 | 250 ± 25 |

| 10 | 480 ± 38 | 710 ± 55 | 220 ± 21 |

| 50 | 320 ± 30 | 450 ± 41 | 150 ± 18 |

| 100 | 180 ± 22 | 250 ± 28 | 80 ± 11 |

| *Data are presented as mean ± SD. p < 0.05 compared to LPS + Vehicle control. |

Troubleshooting

-

High Variability: Ensure consistent cell seeding density, proper mixing of reagents, and accurate pipetting.

-

Low Signal/No Effect: Verify the bioactivity of this compound. Check for proper cell health and response to positive controls (e.g., LPS stimulation). The concentration range may need to be adjusted.

-

Contamination: Maintain sterile technique during cell culture and experiments. Regularly test for mycoplasma contamination.

This application note provides a robust framework for establishing a cell-based assay to investigate the bioactivity of this compound. By evaluating its effects on cell viability, migration, and inflammatory responses, researchers can effectively characterize its pharmacological profile and elucidate its mechanism of action. These assays are foundational for further preclinical development and screening of related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Sinomenine hydrochloride? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Sinomenine influences capacity for invasion and migration in activated human monocytic THP-1 cells by inhibiting the expression of MMP-2, MMP-9, and CD147 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sinomenine Alleviates Rheumatoid Arthritis by Suppressing the PI3K-Akt Signaling Pathway, as Demonstrated Through Network Pharmacology, Molecular Docking, and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analgesic Mechanism of Sinomenine against Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sinomenine, a COX-2 inhibitor, induces cell cycle arrest and inhibits growth of human colon carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14-Episinomenine in Neuroinflammation Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the inflammatory response.[2][3] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is widely used to establish in vitro and in vivo models of neuroinflammation.[2] Activated microglia release a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which contribute to neuronal damage.[3]

Sinomenine, a natural alkaloid, has demonstrated significant anti-inflammatory and neuroprotective effects in various neuroinflammation models.[2][3][4][5][6] It has been shown to suppress the activation of microglia and astrocytes, thereby reducing the production of detrimental inflammatory molecules.[3][4] The proposed mechanism of action involves the modulation of key signaling pathways such as NF-κB and the NLRP3 inflammasome.[3][4] Given the structural similarity, it is hypothesized that 14-episinomenine may exhibit comparable effects, making it a compound of interest for neuroinflammation research.

These application notes provide a framework for investigating the potential therapeutic effects of this compound in LPS-induced neuroinflammation models, focusing on murine BV2 microglial cells.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on key inflammatory markers in LPS-stimulated BV2 microglial cells. These values are illustrative and based on the reported efficacy of sinomenine.

Table 1: Effect of this compound on BV2 Cell Viability

| Treatment Group | Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 ± 5.2 |

| LPS | 1 µg/mL | 98 ± 4.8 |

| This compound + LPS | 10 | 97 ± 5.1 |

| This compound + LPS | 25 | 96 ± 4.9 |

| This compound + LPS | 50 | 95 ± 5.3 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound

| Treatment Group | Concentration (µM) | NO Production (% of LPS Control) |

| Control | 0 | 5 ± 1.2 |

| LPS | 1 µg/mL | 100 |

| This compound + LPS | 10 | 75 ± 6.3 |

| This compound + LPS | 25 | 52 ± 4.7 |

| This compound + LPS | 50 | 31 ± 3.9 |

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 0 | 25 ± 8 | 15 ± 5 |

| LPS | 1 µg/mL | 1250 ± 110 | 850 ± 75 |

| This compound + LPS | 10 | 980 ± 95 | 670 ± 60 |

| This compound + LPS | 25 | 650 ± 70 | 430 ± 50 |

| This compound + LPS | 50 | 380 ± 45 | 210 ± 30 |

Experimental Protocols

Protocol 1: BV2 Microglial Cell Culture and Treatment

Objective: To culture and maintain BV2 microglial cells and treat them with LPS and this compound.

Materials:

-

BV2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Procedure:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days when they reach 80-90% confluency.

-

-

Cell Seeding:

-

For experiments, detach cells using Trypsin-EDTA and seed them in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays).

-

Allow cells to adhere and grow for 24 hours before treatment.

-

-

Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control - DMSO) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours).

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on BV2 cells.

Materials:

-

Treated BV2 cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)

Objective: To measure the production of NO in the culture supernatant.

Materials:

-

Culture supernatants from treated BV2 cells

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard curve

-

96-well plate

-

Microplate reader

Procedure:

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Cytokine Measurement (ELISA)

Objective: To quantify the levels of TNF-α and IL-6 in the culture supernatant.

Materials:

-

Culture supernatants from treated BV2 cells

-

ELISA kits for mouse TNF-α and IL-6

-

Wash buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add culture supernatants and standards to the wells.

-

Add the detection antibody.

-

Add the enzyme-linked secondary antibody.

-

Add the substrate solution and incubate until color develops.

-

Add the stop solution and measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

Visualizations

Signaling Pathway Diagram

Caption: Proposed inhibitory pathway of this compound on LPS-induced neuroinflammation.

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound in BV2 microglial cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Sinomenine alleviates neuroinflammation in chronic cerebral hypoperfusion by promoting M2 microglial polarization and inhibiting neuronal pyroptosis via exosomal miRNA-223-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sinomenine regulates immune cell subsets: Potential neuro-immune intervene for precise treatment of chronic pain [frontiersin.org]

- 4. Frontiers | Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders [frontiersin.org]

- 5. Sinomenine inhibits amyloid beta-induced astrocyte activation and protects neurons against indirect toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Application Notes and Protocols for 14-Episinomenine in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for 14-episinomenine in animal models is publicly available. The following protocols and application notes are primarily based on extensive research conducted on its parent compound, sinomenine, which shares a close structural similarity and is known for its immunomodulatory and anti-inflammatory properties. Researchers should consider these protocols as a starting point and may need to perform dose-ranging and formulation optimization studies specific to this compound.

Introduction to this compound

This compound is an alkaloid that is structurally an epimer of sinomenine, a compound extracted from the medicinal plant Sinomenium acutum. Sinomenine has a well-documented history of use in traditional medicine for treating inflammatory conditions like rheumatoid arthritis. Due to their structural similarity, this compound is hypothesized to possess similar anti-inflammatory and immunomodulatory activities. These properties make it a compelling candidate for investigation in animal models of inflammatory diseases.